molecular formula C6H4FNO4 B12554218 3-Fluoro-5-nitrobenzene-1,2-diol CAS No. 143542-78-3

3-Fluoro-5-nitrobenzene-1,2-diol

Cat. No.: B12554218
CAS No.: 143542-78-3
M. Wt: 173.10 g/mol
InChI Key: SPXVEUQWRDPZPI-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzene-1,2-diol is a fluorinated aromatic compound of high interest in organic synthesis and materials science research. As a multifunctional building block, it features a phenol group, a nitro group, and a fluorine atom on a benzene ring, making it a versatile intermediate for nucleophilic aromatic substitution reactions (SNAr) and the development of more complex molecular architectures. The presence of both electron-withdrawing groups and reactive hydroxyl groups allows researchers to utilize this compound in constructing advanced polymers, ligands, and pharmaceutical candidates. The fluorine atom and nitro group are well-known to confer enhanced thermal stability, chemical resistance, and specific electronic properties to materials, making this compound a valuable precursor in the creation of advanced materials and functional coatings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

143542-78-3

Molecular Formula

C6H4FNO4

Molecular Weight

173.10 g/mol

IUPAC Name

3-fluoro-5-nitrobenzene-1,2-diol

InChI

InChI=1S/C6H4FNO4/c7-4-1-3(8(11)12)2-5(9)6(4)10/h1-2,9-10H

InChI Key

SPXVEUQWRDPZPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-fluorocatechol (3-fluorobenzene-1,2-diol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3-Fluoro-5-nitrobenzene-1,2-diol may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-nitrobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Antioxidant Activity

Antioxidant activity in phenolic compounds is strongly influenced by substituent type and position. Evidence from hindered phenolic analogs reveals the following trends:

  • Electron-donating groups (e.g., tert-butyl, methyl) enhance radical scavenging by stabilizing phenolic radicals and increasing hydrogen donation capacity. For example, 3-tert-butyl-5-methylbenzene-1,2-diol exhibits superior DPPH· scavenging (low EC₅₀) due to steric protection of hydroxyl groups and enhanced radical stability .
  • Electron-withdrawing groups (e.g., nitro, fluorine) reduce antioxidant efficacy by destabilizing radicals. 3-Fluoro-5-nitrobenzene-1,2-diol, with both nitro and fluorine substituents, is predicted to have diminished antioxidant activity compared to tert-butyl/methyl-substituted analogs .
Table 1: Antioxidant Activity and Substituent Influence
Compound Substituents EC₅₀ (DPPH·) Key Structural Feature
3-tert-butyl-5-methylbenzene-1,2-diol tert-butyl (3), methyl (5) Low Steric hindrance, electron donation
2,6-ditert-butyl-4-hydroxy-methylphenol tert-butyl (2,6), methyl (4) Moderate Enhanced hydroxyl protection
3-Fluoro-5-nitrobenzene-1,2-diol Fluoro (3), nitro (5) Predicted high Electron-withdrawing groups reduce activity
5-Methoxy-3-nitro-benzene-1,2-diol Methoxy (5), nitro (3) Moderate Methoxy donates electrons, partially offsets nitro
Table 2: Physicochemical and Reactivity Comparison
Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Stability Key Reactivity
3-Fluoro-5-nitrobenzene-1,2-diol 187.11 High Moderate Nitro reduction, electrophilic substitution
5-Methoxy-3-nitro-benzene-1,2-diol 185.13 Moderate High Stable to reduction, methoxy-directed reactions
3-Bromo-6-lanosyl dihydroxyphenylalanine ~450 (est.) Low High in marine systems Bromine-mediated radical scavenging

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